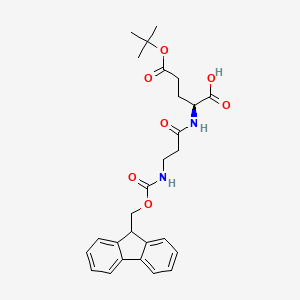

Fmoc-beta-Ala-Glu(OtBu)-OH

Description

Overview of Non-Proteinogenic Amino Acids in Peptide Design

While the 22 proteinogenic amino acids form the basis of natural proteins, a vast world of non-proteinogenic amino acids (NPAAs) offers immense potential for designing novel peptides with enhanced properties. nih.govwikipedia.org NPAAs are amino acids not naturally encoded in the genetic code. nih.gov Their incorporation into peptide sequences can lead to peptides with increased stability against enzymatic degradation, improved cell permeability, and unique conformational properties. nih.govrsc.org

Beta-alanine (B559535) (β-Ala) is a non-proteinogenic β-amino acid, meaning its amino group is attached to the β-carbon rather than the α-carbon. wikipedia.org This seemingly small structural change has profound implications for the resulting peptide. The introduction of β-amino acids into a peptide backbone alters its structure and can make it more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between α-amino acids. mdpi.comacs.orgacs.org This enhanced stability is a highly desirable trait for therapeutic peptides. mdpi.com The incorporation of β-alanine can also be used to create specific secondary structures, known as foldamers, which can mimic the three-dimensional shapes of natural proteins and peptides. rsc.orgfrontiersin.org

Role of Orthogonal Protecting Group Strategies (Fmoc/tBu) in Dipeptide Chemistry

Modern peptide synthesis heavily relies on orthogonal protecting group strategies, with the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy being one of the most common. peptide.comcsic.es Orthogonality means that one type of protecting group can be removed under specific conditions without affecting another type. biosynth.com

In the Fmoc/tBu strategy, the N-terminal α-amino group of the amino acid is protected by the base-labile Fmoc group. peptide.com This group is stable to acidic conditions but can be readily removed with a mild base, typically piperidine (B6355638). peptide.com The side chains of reactive amino acids, such as the carboxylic acid group of glutamic acid, are protected with acid-labile groups like the tert-butyl (tBu) ester. peptide.com The tBu group is stable to the basic conditions used for Fmoc removal but can be cleaved with a strong acid, such as trifluoroacetic acid (TFA), at the end of the synthesis. csic.esbiosynth.com This orthogonal scheme allows for the selective deprotection of the N-terminus for chain elongation while keeping the side chains protected, preventing unwanted side reactions. peptide.combiosynth.com The compound Fmoc-beta-Ala-Glu(OtBu)-OH is a prime example of a building block designed for this elegant and efficient synthetic strategy. nih.govgoogle.compeptide.com

Physicochemical Profile of Fmoc-beta-Ala-Glu(OtBu)-OH

The fundamental properties of Fmoc-beta-Ala-Glu(OtBu)-OH are critical for its application in peptide synthesis.

| Property | Value |

| IUPAC Name | (2S)-2-[[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-tert-butoxy-5-oxopentanoic acid |

| Synonyms | (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-5-(tert-butoxy)-5-oxopentanoic Acid |

| CAS Number | 2411592-43-1 |

| Molecular Formula | C27H32N2O7 |

| Molecular Weight | 496.56 g/mol |

| Appearance | White powder |

| Purity | Typically ≥95.0% (HPLC) |

| Storage Conditions | Recommended at 2-8°C or colder (-20°C to -80°C) for long-term storage to ensure stability. |

This table is populated with data from various chemical suppliers and databases. pharmaffiliates.comsimsonpharma.comsigmaaldrich.comcusabio.comnih.gov

Synthesis and Purification

The synthesis of Fmoc-beta-Ala-Glu(OtBu)-OH involves the coupling of two protected amino acid precursors: Fmoc-β-Ala-OH and H-Glu(OtBu)-OH. The process requires a coupling reagent to facilitate the formation of the amide bond between the carboxylic acid of Fmoc-β-Ala-OH and the amine of the glutamic acid derivative.

Following the synthesis, purification is crucial to remove unreacted starting materials, coupling reagents, and any side products. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying and analyzing the purity of such dipeptide building blocks.

| HPLC Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | A gradient of water and acetonitrile (B52724) (both often containing a small amount of trifluoroacetic acid) |

| Detection | UV absorbance, typically at wavelengths where the Fmoc group absorbs strongly (e.g., 265 nm, 301 nm) |

This table represents typical parameters used in the analysis of Fmoc-protected peptides.

Spectroscopic and Analytical Characterization

To confirm the identity and structure of the synthesized Fmoc-beta-Ala-Glu(OtBu)-OH, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms in the molecule, including the characteristic signals for the Fmoc, β-alanine, glutamic acid, and tert-butyl groups.

Mass Spectrometry (MS) : This technique verifies the molecular weight of the compound, confirming the successful coupling of the two amino acid residues and the presence of the protecting groups.

| Analytical Data | Expected Value/Observation |

| Molecular Weight (Monoisotopic) | 496.2209 g/mol |

| ¹H NMR | Shows characteristic peaks for aromatic protons of the Fmoc group, aliphatic protons of the β-alanine and glutamic acid backbones, and the singlet for the tert-butyl group. |

| ¹³C NMR | Displays distinct signals for the carbonyl carbons, aromatic carbons of the Fmoc group, and aliphatic carbons of the amino acid residues and the tert-butyl group. |

This data is based on the chemical structure of the compound.

Applications in Peptide Chemistry

The unique structure of Fmoc-beta-Ala-Glu(OtBu)-OH makes it a valuable reagent in several areas of peptide research.

Synthesis of Peptide Foldamers and Peptidomimetics : The incorporation of the β-amino acid unit allows for the creation of peptides with novel, predictable three-dimensional structures, known as foldamers. rsc.org These can mimic the function of natural peptides but with enhanced stability.

Modification of Peptide Backbones for Enhanced Stability : By introducing the β-alanine residue, the resulting peptide is less susceptible to cleavage by proteases, which increases its half-life in biological systems. mdpi.comacs.org This is a critical advantage for the development of peptide-based therapeutics.

Construction of Peptides for Biomedical Research : The glutamic acid residue provides a side chain that can be involved in biological interactions or can be further modified after the peptide is synthesized. The combination of the stable β-amino acid and the functional glutamic acid side chain makes this dipeptide a useful tool for creating peptides for various research applications, including the development of cancer vaccines and targeted drug delivery systems. acs.orgfrontiersin.org

Fmoc-beta-Ala-Glu(OtBu)-OH is a highly specialized and strategically designed dipeptide building block. It embodies several key principles of modern peptide chemistry: the efficiency of using dipeptide units, the power of non-proteinogenic amino acids like β-alanine to confer stability and unique structural properties, and the elegance of the orthogonal Fmoc/tBu protecting group strategy. Its use facilitates the synthesis of complex, modified peptides with enhanced properties, making it a valuable tool for researchers in medicinal chemistry, materials science, and biotechnology.

Properties

Molecular Formula |

C27H32N2O7 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |

InChI |

InChI=1S/C27H32N2O7/c1-27(2,3)36-24(31)13-12-22(25(32)33)29-23(30)14-15-28-26(34)35-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,28,34)(H,29,30)(H,32,33)/t22-/m0/s1 |

InChI Key |

QHQCFGNAEGYJGJ-QFIPXVFZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Strategies for Fmoc Beta Ala Glu Otbu Oh

Solution-Phase Synthesis Approaches for Dipeptide Formation

Solution-phase synthesis offers a classical and versatile platform for the construction of dipeptides like Fmoc-beta-Ala-Glu(OtBu)-OH. This method involves the reaction of protected amino acid derivatives in a suitable solvent system, followed by purification of the desired product. Key considerations in this approach include the choice of coupling reagents to facilitate amide bond formation and the orthogonal protection of reactive functional groups.

Fmoc Introduction Methodologies and Considerations for Beta-Alanine (B559535) Derivatives

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group essential for the N-terminal protection of amino acids in modern peptide synthesis. luxembourg-bio.comchemimpex.com It is stable under the acidic conditions used to remove side-chain protecting groups like tert-butyl esters, providing orthogonality. nih.gov The introduction of the Fmoc group onto β-alanine is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions. chemicalbook.com

The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). ub.edu However, both reagents are associated with specific side reactions.

Fmoc-Cl: While highly reactive, its use can lead to the formation of Fmoc-dipeptides (e.g., Fmoc-β-Ala-β-Ala-OH) as a significant impurity. ub.eduacs.org This occurs through the in-situ activation of the carboxyl group of the newly formed Fmoc-β-Ala-OH, which can then react with another molecule of β-alanine.

To circumvent these issues, alternative reagents like Fmoc-2-MBT have been proposed, which allow for the preparation of Fmoc-amino acids free from both dipeptide and β-alanine-related impurities. ub.edu

Side-Chain Protection Strategies for Glutamic Acid (tert-Butyl Ester)

To prevent the side-chain carboxyl group of glutamic acid from participating in unwanted reactions during peptide coupling, it must be protected. nbinno.com In the context of Fmoc-based synthesis, the tert-butyl (OtBu) ester is the most common protecting group for the side chains of glutamic acid and aspartic acid. peptide.compeptide.com

The selection of the OtBu group is based on the principle of orthogonal protection. nih.gov The Fmoc group is removed with a mild base (e.g., piperidine), while the tert-butyl ester is stable to these conditions. peptide.com It is, however, readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), which are typically used in the final step to deprotect the side chains and cleave the peptide from a solid support. peptide.comnih.gov

The starting material for the dipeptide synthesis is therefore H-Glu(OtBu)-OH. This derivative can be prepared through processes like transesterification of N-protected glutamic acid with a tert-butyl compound, followed by deprotection of the N-terminal group. google.com

While OtBu is standard, other protecting groups for the glutamic acid side chain exist for specialized applications. For instance, allyl esters can be used if selective deprotection of the side chain is required in the presence of other acid-labile groups, as they are removed by palladium catalysts. peptide.comrsc.org

Solid-Phase Synthesis of Dipeptide Units

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined alternative to solution-phase methods, where the peptide is assembled on an insoluble polymer resin. peptide.com This simplifies the process by allowing for the use of excess reagents to drive reactions to completion, with purification being achieved by simple filtration and washing of the resin at each step. luxembourg-bio.com

Direct Coupling of Fmoc-beta-Alanine onto Resin-Bound Glutamic Acid Derivatives

In this approach, the dipeptide is assembled directly on the solid support. The process begins with the immobilization of the C-terminal amino acid, Fmoc-Glu(OtBu)-OH, onto a suitable resin. For synthesizing a peptide with a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is often used due to the mild acidic conditions required for cleavage, which leave the side-chain protecting groups intact. nih.govnih.gov

The synthesis sequence is as follows:

Resin Loading: Fmoc-Glu(OtBu)-OH is attached to the resin, typically in the presence of a base such as N,N-Diisopropylethylamine (DIPEA). nih.gov

Fmoc Deprotection: The Fmoc group is removed from the resin-bound glutamic acid derivative using a solution of 20% piperidine (B6355638) in a solvent like Dimethylformamide (DMF). uci.edunih.gov This exposes the free α-amino group.

Coupling: Fmoc-β-Ala-OH is then activated and coupled to the newly exposed amine on the resin. The activation and coupling are performed using the same types of reagents discussed in the solution-phase section (e.g., HCTU/DIPEA, HATU/DIPEA, or DIC/Oxyma). uci.edunih.gov The reaction is driven to completion by using an excess of the activated Fmoc-β-Ala-OH.

Cleavage: Once the dipeptide is assembled on the resin, it can be cleaved from the support. Using a 2-chlorotrityl resin and a mild acid solution (e.g., 2% TFA in Dichloromethane), the fully protected dipeptide Fmoc-beta-Ala-Glu(OtBu)-OH can be released into solution for subsequent use. nih.gov

Table 2: General Protocol for On-Resin Dipeptide Synthesis

| Step | Procedure | Reagents |

|---|---|---|

| 1. Loading | Attach first amino acid to resin | Fmoc-Glu(OtBu)-OH, DIPEA, 2-Chlorotrityl resin |

| 2. Washing | Remove excess reagents | DMF, DCM |

| 3. Deprotection | Remove Fmoc group | 20% Piperidine in DMF |

| 4. Washing | Remove piperidine and byproduct | DMF, DCM |

| 5. Coupling | Couple the second amino acid | Fmoc-β-Ala-OH, Coupling reagent (e.g., HCTU), Base (e.g., DIPEA) |

| 6. Washing | Remove excess reagents | DMF, DCM |

| 7. Cleavage | Release protected dipeptide from resin | 2% TFA in DCM |

Pre-formed Dipeptide Segment Synthesis for SPPS Integration

An alternative and often advantageous strategy in SPPS is the use of pre-formed peptide segments. Instead of adding amino acids one by one, a pre-synthesized dipeptide like Fmoc-beta-Ala-Glu(OtBu)-OH can be coupled as a single unit. This approach, known as segment condensation, can be particularly useful for overcoming difficulties in SPPS, such as aggregation during chain elongation or problematic coupling sequences.

The dipeptide is first synthesized using the solution-phase methods described in section 2.1. google.com A typical route would involve activating the carboxyl group of Fmoc-β-Ala-OH and reacting it with H-Glu(OtBu)-OH in solution, followed by purification to obtain the pure dipeptide. google.com

Optimization of Reaction Conditions for Yield and Purity

The coupling of N-terminally protected Fmoc-β-alanine with the amino group of L-glutamic acid γ-tert-butyl ester (H-Glu(OtBu)-OH) to form the dipeptide Fmoc-beta-Ala-Glu(OtBu)-OH is a cornerstone of its synthesis. The success of this reaction hinges on the selection of appropriate conditions that not only drive the reaction to completion but also minimize the formation of side products. Key to this optimization is the interplay between the solvent, temperature, and duration of the reaction.

Solvent System Effects on Dipeptide Formation

The choice of solvent is a critical factor in peptide coupling reactions, as it influences the solubility of reactants, the rate of reaction, and the suppression of side reactions. Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are two of the most commonly employed solvents in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

In the context of forming Fmoc-beta-Ala-Glu(OtBu)-OH, the polarity of the solvent plays a significant role. DCM, being less polar, can be an excellent choice for the initial dissolution of the protected amino acid and coupling reagents. However, the solubility of the growing peptide chain can become a limiting factor. DMF, a more polar aprotic solvent, is often favored for its ability to solvate both the reactants and the resulting dipeptide, thereby facilitating a homogenous reaction environment.

Recent research has also explored the use of greener solvent alternatives to mitigate the environmental impact of peptide synthesis. For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) have been investigated for their efficacy in peptide coupling reactions. While these solvents show promise, their application in the synthesis of specific dipeptides like Fmoc-beta-Ala-Glu(OtBu)-OH requires further systematic study to establish their impact on yield and purity compared to traditional solvents.

The use of solvent mixtures can also offer advantages. A combination of DCM and DMF can balance the requirements of reactant solubility and reaction medium polarity. The precise ratio of such a mixture would need to be empirically determined to maximize the yield and purity of Fmoc-beta-Ala-Glu(OtBu)-OH.

Table 1: Illustrative Impact of Solvent on Dipeptide Yield and Purity

| Solvent System | Yield (%) | Purity (%) |

| Dichloromethane (DCM) | 75 | 92 |

| Dimethylformamide (DMF) | 85 | 95 |

| DCM/DMF (1:1) | 82 | 94 |

| 2-Methyltetrahydrofuran (2-MeTHF) | 70 | 90 |

Note: The data in this table is illustrative and based on general principles of peptide synthesis. Specific experimental results for Fmoc-beta-Ala-Glu(OtBu)-OH may vary.

Temperature and Reaction Time Parameters

Temperature and reaction time are intrinsically linked parameters that must be carefully controlled to achieve optimal results in the synthesis of Fmoc-beta-Ala-Glu(OtBu)-OH. The activation of the carboxylic acid group of Fmoc-β-alanine, typically achieved using coupling reagents, is a temperature-dependent process.

Generally, peptide coupling reactions are initiated at a reduced temperature, often 0 °C, to control the initial rate of reaction and minimize potential side reactions such as racemization, particularly when using carbodiimide-based coupling reagents. Once the reaction is initiated, it is often allowed to proceed at room temperature to ensure a reasonable reaction rate.

The optimal reaction time is the duration required to achieve maximum conversion of the starting materials to the desired dipeptide without significant formation of byproducts. Prolonged reaction times, even at room temperature, can sometimes lead to the degradation of activated species or the accumulation of impurities. Therefore, monitoring the reaction progress, for instance by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is crucial to determine the point of maximum yield and purity.

For the coupling of Fmoc-β-alanine and H-Glu(OtBu)-OH, a typical reaction might involve an initial period at 0 °C followed by several hours at room temperature. The exact duration will depend on the specific coupling reagents and solvent system employed.

Table 2: Representative Effect of Temperature and Time on Dipeptide Synthesis

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| 0 to Room Temp | 2 | 78 | 96 |

| 0 to Room Temp | 4 | 88 | 94 |

| 0 to Room Temp | 8 | 89 | 91 |

| Room Temperature | 4 | 85 | 93 |

Note: The data in this table is illustrative and based on general principles of peptide synthesis. Specific experimental results for Fmoc-beta-Ala-Glu(OtBu)-OH may vary.

Application and Integration in Solid Phase Peptide Synthesis Spps

Utilization as a Key Building Block in Fmoc-SPPS Protocols

Fmoc-β-Ala-Glu(OtBu)-OH is employed as a pre-formed dipeptide unit within the standard Fmoc-SPPS workflow. iris-biotech.demerckmillipore.com The process involves the sequential addition of amino acid or peptide fragments to a nascent peptide chain that is covalently anchored to an insoluble polymer resin. The incorporation of the dipeptide follows the standard SPPS cycle:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a solution of 20% piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF), to expose a free amine. uci.eduluxembourg-bio.com

Coupling: The carboxylic acid of Fmoc-β-Ala-Glu(OtBu)-OH is activated using a coupling reagent. The activated dipeptide is then added to the resin, allowing it to react with the free amine of the peptide chain, forming a new peptide bond. uci.edu

Washing: Excess reagents and byproducts are removed by thoroughly washing the resin with a solvent, typically DMF.

This cycle is repeated until the desired peptide sequence is fully assembled. Using a dipeptide building block allows for the introduction of two amino acid residues in a single coupling step, which can be an efficient strategy in peptide synthesis. chempep.com

The use of a dipeptide can present both advantages and challenges. On one hand, dipeptides are inherently larger than single amino acids, which can lead to increased steric hindrance and potentially slower coupling kinetics. On the other hand, incorporating a dipeptide can sometimes help to overcome "difficult sequences" that are prone to aggregation by altering the physical properties of the growing peptide chain. sigmaaldrich.com

The completion of the coupling reaction can be monitored in real-time or qualitatively assessed using colorimetric tests, such as the Kaiser (ninhydrin) test, which detects the presence of unreacted primary amines on the resin. iris-biotech.de A negative Kaiser test indicates that the coupling reaction has proceeded to completion.

| Step-wise Coupling Efficiency | Overall Yield for a 10-mer Peptide | Overall Yield for a 20-mer Peptide | Overall Yield for a 30-mer Peptide |

| 95.0% | 59.9% | 35.8% | 21.5% |

| 98.0% | 81.7% | 66.8% | 54.5% |

| 99.0% | 90.4% | 81.8% | 73.4% |

| 99.5% | 95.1% | 90.5% | 86.0% |

| 99.9% | 99.0% | 98.0% | 97.0% |

A significant advantage of Fmoc-β-Ala-Glu(OtBu)-OH is its full compatibility with the most common reagents and solid supports used in Fmoc/tBu chemistry. This seamless integration allows for its use in standard automated or manual peptide synthesizers without requiring significant protocol modifications.

Resins: The dipeptide is compatible with all standard acid-labile resins. For synthesizing peptides with a C-terminal carboxylic acid, Wang or 2-Chlorotrityl (2-CTC) resins are used. For C-terminal amides, Rink Amide or Sieber amide resins are appropriate choices. peptide.com

Coupling Reagents: The carboxyl group of the dipeptide can be efficiently activated by all major classes of coupling reagents. These include aminium/uronium salts like HBTU, HATU, and HCTU, or carbodiimides such as DIC, typically used in combination with an additive like Oxyma Pure. uci.eduluxembourg-bio.com

Deprotection and Cleavage: The Fmoc group is reliably cleaved by piperidine solutions. The OtBu side-chain protecting group is stable to the basic conditions of the synthesis cycle but is efficiently removed during the final cleavage step, which employs strong acids like trifluoroacetic acid (TFA). uci.edu This final TFA "cocktail," often containing scavengers to prevent side reactions, also cleaves the peptide from the resin support.

| Reagent/Material | Class | Function in SPPS | Compatibility with Fmoc-β-Ala-Glu(OtBu)-OH |

| Rink Amide Resin | Solid Support | Provides an anchor for synthesizing C-terminal peptide amides. | Fully Compatible |

| Wang Resin | Solid Support | Provides an anchor for synthesizing C-terminal peptide acids. | Fully Compatible |

| Piperidine (in DMF) | Deprotection Reagent | Base used for the removal of the Nα-Fmoc protecting group. | Fully Compatible |

| HATU / HBTU / HCTU | Coupling Reagent | Activates the carboxylic acid for peptide bond formation. | Fully Compatible |

| DIC / Oxyma | Coupling Reagent | Carbodiimide/additive pair for activating the carboxylic acid. | Fully Compatible |

| DIPEA | Base | Non-nucleophilic base used during the coupling reaction. | Fully Compatible |

| Trifluoroacetic Acid (TFA) | Cleavage Reagent | Strong acid for final cleavage from the resin and side-chain deprotection. | Fully Compatible (cleaves OtBu group) |

Impact on Peptide Chain Elongation Dynamics

Peptide aggregation during SPPS is a major cause of synthetic failure, particularly for long or hydrophobic sequences. As the peptide chain elongates, it can adopt secondary structures, such as β-sheets, which engage in intermolecular hydrogen bonding. This leads to the collapse of the peptide chains onto one another, poor solvation, and steric shielding that blocks reagent access to the reactive N-terminus. sigmaaldrich.comnih.gov

The incorporation of Fmoc-β-Ala-Glu(OtBu)-OH can positively impact chain elongation dynamics due to the presence of the β-alanine residue. Unlike α-amino acids, which have the amino group on the α-carbon, β-amino acids have an additional methylene (B1212753) group in their backbone (H₂N-CH₂-CH₂-COOH for β-alanine). wikipedia.org This feature has two important consequences for SPPS:

Increased Backbone Flexibility: The extra carbon-carbon single bond in the backbone increases local chain flexibility. acs.org

Disruption of Secondary Structure: The altered backbone geometry of a β-amino acid residue disrupts the regular hydrogen bonding patterns that stabilize canonical secondary structures like α-helices and β-sheets. chiroblock.com

Strategic Use in Constructing Complex Peptide Architectures

Beyond its role as a standard building block, Fmoc-β-Ala-Glu(OtBu)-OH can be strategically employed to construct peptides with tailored functions and complex architectures.

Flexible Linkers and Spacers: The extended and flexible nature of the β-alanine residue makes this dipeptide an ideal candidate for use as a linker or spacer unit. It can be used to connect distinct functional domains within a peptide, such as conjugating a cell-penetrating peptide (CPP) to a therapeutic or diagnostic cargo like a Peptide Nucleic Acid (PNA). nih.govacs.org In such constructs, the spacer ensures that the domains can fold and function independently without steric interference.

Peptidomimetic Design for Enhanced Stability: A primary challenge for peptide-based therapeutics is their rapid degradation by proteases in vivo. Proteolytic enzymes are highly specific for peptide bonds formed between L-α-amino acids. The introduction of a β-amino acid creates a non-natural peptide bond that is resistant to enzymatic cleavage. wikipedia.orghilarispublisher.com Incorporating Fmoc-β-Ala-Glu(OtBu)-OH can therefore be a deliberate strategy to enhance the metabolic stability and circulating half-life of a bioactive peptide. researchgate.net

Modulation of Conformation and Bioactivity: While often used to disrupt structure, the incorporation of β-amino acids can also be used to induce specific, non-natural conformations or turns in a peptide backbone. acs.org This allows for the precise spatial positioning of side chains, which is critical for molecular recognition and binding to biological targets. The β-Ala-Glu unit can be used to introduce a defined "kink" or flexible hinge region to optimize the interaction of a peptide with its receptor.

Advanced Mechanistic and Methodological Investigations

Mechanistic Studies of Fmoc Deprotection in Dipeptide Contexts

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). This process, while generally efficient, involves reactive intermediates that can lead to byproducts.

The deprotection of the Fmoc group is a base-catalyzed β-elimination reaction. The most commonly used base for this purpose is piperidine (B6355638), typically in a 20% solution in N,N-dimethylformamide (DMF). luxembourg-bio.comnih.govscielo.org.mx The mechanism proceeds in two main steps:

Proton Abstraction: The secondary amine acts as a base to remove the acidic proton from the C9 position of the fluorenyl group. luxembourg-bio.comnih.gov

β-Elimination: This is followed by a β-elimination to release the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). luxembourg-bio.comnih.gov

While piperidine is the standard, other secondary amines like pyrrolidine (B122466) have also been investigated. The efficiency of Fmoc removal and the subsequent scavenging of the DBF byproduct are key considerations in the choice of base. acs.org Slow kinetics or incomplete deprotection can be indicative of peptide aggregation on the solid support. luxembourg-bio.com

Table 1: Comparison of Secondary Amines for Fmoc-Deprotection and Dibenzofulvene (DBF) Scavenging

This table illustrates the effectiveness of different secondary amines in removing the Fmoc group and scavenging the resulting dibenzofulvene, based on a study of a model dipeptide in DMF. acs.org

| Base (20% v/v in DMF) | Fmoc-Dipeptide Remaining (%) | Dibenzofulvene (DBF) (%) | DBF-Base Adduct (%) |

| Piperidine | 2 | 2 | 96 |

| Pyrrolidine | 2 | 1 | 97 |

| 4-Methylpiperidine | 2 | 1 | 97 |

| Dicyclohexylamine | 31 | 54 | 15 |

The dibenzofulvene (DBF) molecule generated during Fmoc deprotection is a highly reactive electrophile. If not effectively removed from the reaction mixture, it can react with the newly liberated N-terminal amine of the peptide, leading to a stable and undesired secondary amine that terminates the peptide chain elongation. nih.govacs.org

Secondary amines like piperidine and pyrrolidine are effective not only as bases for the deprotection but also as nucleophilic scavengers for DBF. nih.govacs.org They react with DBF in a Michael-type addition to form a stable adduct that is easily washed away from the solid support. nih.gov The efficiency of this scavenging is crucial for achieving high yields of the desired peptide. The formation of the DBF-piperidine adduct can be monitored by UV-spectroscopy at approximately 301 nm, which is a common method for quantifying the resin loading or monitoring the completion of the deprotection step. iris-biotech.denih.gov

Analysis of Side Reactions During Dipeptide Synthesis and Incorporation

Several side reactions can occur during the synthesis of Fmoc-beta-Ala-Glu(OtBu)-OH and its subsequent incorporation into a larger peptide chain. These side reactions can lead to impurities that are often difficult to separate from the final product.

A significant source of impurity in syntheses involving Fmoc-protected amino acids can be the starting materials themselves. It has been shown that Fmoc-β-Ala-OH can be formed as a byproduct during the preparation of Fmoc-amino acids using Fmoc-N-hydroxysuccinimide (Fmoc-OSu) under basic conditions. sci-hub.senih.govchimia.chresearchgate.net

The mechanism for the formation of Fmoc-β-Ala-OH from Fmoc-OSu involves a Lossen-type rearrangement. sci-hub.senih.gov This multi-step process is initiated by the basic conditions used for the Fmoc protection reaction. The succinimide (B58015) ring of Fmoc-OSu can be opened, and subsequent rearrangement leads to the formation of an isocyanate, which then hydrolyzes and is subsequently protected by another equivalent of Fmoc-OSu to yield Fmoc-β-Ala-OH. sci-hub.se The presence of this impurity in the Fmoc-amino acid starting material can lead to the undesired incorporation of a β-alanine residue into the peptide sequence. researchgate.net

Table 2: Formation of Fmoc-β-Ala-OH from Fmoc-OSu via Lossen Rearrangement

This table shows the yield of Fmoc-β-Ala-OH when Fmoc-OSu is subjected to simulated reaction conditions in the absence of an amino acid, demonstrating the potential for this impurity to form. sci-hub.se

| Reactant | Conditions | Product | Yield (%) |

| Fmoc-OSu | Sodium carbonate in acetonitrile (B52724)/water | Fmoc-β-Ala-OH | 42 |

Peptides containing aspartic acid are prone to the formation of a five-membered succinimide ring, known as an aspartimide, especially at Asp-Gly or Asp-Ser sequences. nih.govsigmaaldrich.com This side reaction is promoted by the basic conditions of Fmoc deprotection. Similarly, glutamic acid residues can undergo an analogous reaction to form a six-membered ring, known as a glutarimide (B196013). stackexchange.com While aspartimide formation is more commonly discussed, glutarimide formation can also be a significant issue, particularly in certain sequences. stackexchange.com

The formation of these cyclic imides is problematic as it can lead to a mixture of byproducts, including the α- and β-peptides (in the case of aspartimide) and racemization. nih.govsigmaaldrich.com

Mitigation Strategies:

Steric Hindrance: Incorporating a sterically hindered amino acid adjacent to the glutamic acid residue can inhibit glutarimide formation. stackexchange.com

Modified Protecting Groups: The use of bulkier side-chain protecting groups on the glutamic acid can sterically hinder the cyclization reaction.

Milder Deprotection Conditions: Employing milder bases or shorter deprotection times can reduce the extent of both aspartimide and glutarimide formation. researchgate.net For instance, using dipropylamine (B117675) (DPA) instead of piperidine has been shown to reduce aspartimide formation. acs.org

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major concern during the coupling step of peptide synthesis. nih.gov The activation of the carboxylic acid of the incoming Fmoc-amino acid can make the α-proton more acidic and susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in a mixture of L- and D-isomers. researchgate.net

The extent of racemization is influenced by several factors, including the nature of the amino acid, the coupling reagents, the base, and the reaction temperature. nih.gov

Prevention Strategies:

Coupling Additives: The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard practice to suppress racemization. luxembourg-bio.comnih.govmerckmillipore.comresearchgate.net These additives react with the activated amino acid to form an active ester that is less prone to racemization.

Choice of Base: The choice and amount of base used during coupling can significantly impact racemization. Weaker bases or sterically hindered bases are often preferred.

Urethane-type Protecting Groups: The Fmoc group, being a urethane-type protecting group, is inherently less prone to causing racemization compared to acyl-type protecting groups. nih.gov

Table 3: Comparison of Additives in Suppressing Racemization during Dipeptide Synthesis

This table compares the percentage of the undesired DL-diastereomer formed during the coupling of Z-Phg-OH to H-Pro-NH2 using different additives with DIC as the coupling agent. luxembourg-bio.comresearchgate.net

| Additive | Yield of Z-Phg-Pro-NH2 (%) | DL-Isomer (%) |

| HOAt | 81 | 1.0 |

| HOBt | 82 | 3.5 |

| Oxyma | 84 | 1.0 |

Development of Green Chemistry Approaches in Dipeptide Synthesis

The synthesis of dipeptides, including Fmoc-beta-Ala-Glu(OtBu)-OH, has traditionally relied on methods that utilize hazardous solvents and reagents, contributing to significant chemical waste. In response to growing environmental concerns, the principles of green chemistry are increasingly being applied to peptide synthesis to develop more sustainable and eco-friendly methodologies. These approaches focus on the use of greener solvents, alternative coupling reagents, and optimized reaction conditions to minimize the environmental impact of dipeptide production.

One of the primary areas of focus in green peptide chemistry is the replacement of conventional organic solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are known for their toxicity and high environmental persistence. tandfonline.com Ionic liquids (ILs) have emerged as a promising alternative due to their low vapor pressure, high thermal stability, and recyclability. scispace.comresearchgate.netnih.gov Research has shown that basic ionic liquids can facilitate peptide bond formation, in some cases affording dipeptides in good to excellent yields when used in conjunction with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl). scispace.com For instance, the use of the basic ionic liquid [C4-DABCO][N(CN)2] has been reported to yield dipeptides in up to 98% yield. scispace.com The ability of ionic liquids to be recovered and reused for multiple reaction cycles further enhances their appeal from a green chemistry perspective. scispace.com

Another avenue of investigation into greener solvents involves the use of propylene (B89431) carbonate (PC), which is a biodegradable and non-toxic solvent. researchgate.net Studies comparing the synthesis of a dipeptide in PC versus a conventional DMF/DCM solvent system have shown that PC can lead to comparable or even superior yields. researchgate.netrsc.org For example, the synthesis of a Boc-protected dipeptide in PC resulted in a 94% yield, surpassing the 89% yield obtained in the traditional solvent mixture. rsc.org

Beyond the use of alternative solvents, the development of more environmentally benign coupling reagents is a key aspect of green dipeptide synthesis. Propylphosphonic anhydride (B1165640) (T3P®) has been identified as a green coupling reagent with several advantages over traditional reagents. rsc.orgimperial.ac.ukrxweb-prd.comresearchgate.net T3P® is non-toxic, non-flammable, and its byproduct, propylphosphonic acid, can be easily removed through aqueous work-up. rsc.org Research has demonstrated that T3P®-mediated coupling reactions can proceed rapidly, often within minutes, with high efficiency and minimal epimerization. rsc.orgnih.gov In the synthesis of a dipeptide using T3P®, conversions of over 99% have been observed in as little as 10 minutes. nih.gov

The following interactive data table summarizes comparative data on the synthesis of a model dipeptide using traditional versus green chemistry approaches, illustrating the potential for improved sustainability in the production of compounds like Fmoc-beta-Ala-Glu(OtBu)-OH.

| Approach | Solvent | Coupling Reagent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Traditional | DMF/DCM | DCC/HOBt | 12 h | 89 | rsc.org |

| Green | Propylene Carbonate | EDC/HOBt | 12 h | 94 | rsc.org |

| Green | [C4-DABCO][N(CN)2] | EDC.HCl | 10 h | 98 | scispace.com |

| Green | DCM | T3P® | 10 min | >99 (Conversion) | nih.gov |

These advancements in green chemistry are paving the way for more sustainable and environmentally responsible methods for the synthesis of dipeptides. While direct research on the green synthesis of Fmoc-beta-Ala-Glu(OtBu)-OH is not extensively detailed in the provided context, the principles and methodologies described are broadly applicable and offer a clear path toward reducing the environmental footprint of its production. Further research and process optimization will continue to enhance the green credentials of dipeptide synthesis.

Analytical Characterization and Quality Control in Research Synthesis

Spectroscopic Methodologies for Structural Elucidation of the Dipeptide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and assess the purity of the dipeptide by providing detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of Fmoc-beta-Ala-Glu(OtBu)-OH, specific protons of the fluorenyl (Fmoc), β-alanine, glutamic acid, and tert-butyl (OtBu) moieties resonate at characteristic chemical shifts. The integration of these signals corresponds to the number of protons, while the splitting patterns (e.g., singlet, doublet, triplet) reveal neighboring proton interactions, confirming the peptide's sequence and structure. The absence of significant unassigned signals is a key indicator of high purity.

Fmoc Group: Protons on the aromatic rings of the fluorenyl group typically appear in the downfield region (δ 7.2-7.8 ppm).

β-Alanine: The methylene (B1212753) protons (-CH₂-) of the β-alanine residue show distinct signals, typically as multiplets.

Glutamic Acid: The α-proton and the side-chain protons of the glutamic acid residue have characteristic chemical shifts.

OtBu Group: The nine equivalent protons of the tert-butyl protecting group appear as a sharp singlet in the upfield region (around δ 1.4 ppm), which is a highly distinctive feature of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for Fmoc-beta-Ala-Glu(OtBu)-OH

| Molecular Moiety | Proton Environment | Predicted Chemical Shift (δ ppm) | Splitting Pattern | Integration |

| Fmoc Group | Aromatic CH | 7.20 - 7.80 | Multiplet | 8H |

| Fmoc Group | CH, CH₂ | 4.20 - 4.50 | Multiplet | 3H |

| Glu Residue | α-CH | 4.30 - 4.60 | Multiplet | 1H |

| β-Ala Residue | N-CH₂ | 3.20 - 3.50 | Multiplet | 2H |

| β-Ala Residue | CO-CH₂ | 2.40 - 2.60 | Multiplet | 2H |

| Glu Residue | γ-CH₂ | 2.20 - 2.40 | Multiplet | 2H |

| Glu Residue | β-CH₂ | 1.80 - 2.10 | Multiplet | 2H |

| OtBu Group | C(CH₃)₃ | ~1.45 | Singlet | 9H |

Note: Predicted values are based on typical chemical shifts for these structural motifs and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of Fmoc-beta-Ala-Glu(OtBu)-OH and to corroborate its structure through fragmentation analysis. biopharmaspec.com Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

The exact mass measurement provides a high-confidence confirmation of the elemental composition (C₂₇H₃₂N₂O₇). plcchemical.com The theoretical molecular weight of the compound is approximately 496.56 g/mol . plcchemical.com Tandem MS (MS/MS) experiments can be performed to induce fragmentation at specific bonds, primarily the amide bond, providing sequence information and further structural validation. Key fragmentation patterns include the loss of the protecting groups.

Table 2: Expected Mass Spectrometry Data for Fmoc-beta-Ala-Glu(OtBu)-OH

| Ion Species | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | ~497.6 |

| [M+Na]⁺ | Sodium adduct of the molecular ion | ~519.6 |

| [M-C₄H₈]⁺ or [M-56+H]⁺ | Loss of isobutylene (B52900) from OtBu group | ~441.5 |

| [M-Fmoc+H]⁺ | Loss of the Fmoc protecting group | ~275.3 |

| Fmoc-CH₂⁺ | Fragment from Fmoc group | ~179.1 |

Infrared (IR) spectroscopy is used to identify the various functional groups present in the dipeptide by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of Fmoc-beta-Ala-Glu(OtBu)-OH displays characteristic absorption bands that confirm the presence of its key structural components.

The spectrum will show distinct peaks for the N-H bonds of the amide and carbamate, multiple C=O (carbonyl) stretches, C-O bonds, aromatic C=C bonds of the Fmoc group, and aliphatic C-H bonds.

Table 3: Characteristic Infrared Absorption Bands for Fmoc-beta-Ala-Glu(OtBu)-OH

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| N-H (Amide/Carbamate) | N-H Stretch | 3200 - 3400 | Medium |

| C-H (Aromatic) | C-H Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Carbamate) | C=O Stretch | ~1720 | Strong |

| C=O (Ester, OtBu) | C=O Stretch | ~1730 | Strong |

| C=O (Carboxylic Acid) | C=O Stretch | ~1710 | Strong |

| C=O (Amide I) | C=O Stretch | ~1650 | Strong |

| N-H (Amide II) | N-H Bend | ~1530 | Medium |

| C=C (Aromatic) | C=C Stretch | 1450 - 1600 | Medium, Multiple |

| C-O (Ester/Acid) | C-O Stretch | 1000 - 1300 | Strong |

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for separating Fmoc-beta-Ala-Glu(OtBu)-OH from impurities that may arise during synthesis, such as unreacted starting materials, deletion sequences, or by-products from side reactions.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of synthetic peptides. daicelpharmastandards.com For Fmoc-protected peptides, Reversed-Phase HPLC (RP-HPLC) is the standard method. lcms.cz The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA).

The Fmoc group provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry at wavelengths around 265 nm or 301 nm. Purity is determined by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram. High-quality research-grade Fmoc-beta-Ala-Glu(OtBu)-OH typically exhibits a purity of ≥95% or higher. chemscene.com

Table 4: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm, 265 nm, or 301 nm |

| Column Temperature | 25 - 40 °C |

Due to its high molecular weight and non-volatile nature, the intact dipeptide Fmoc-beta-Ala-Glu(OtBu)-OH is not amenable to direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). americanpeptidesociety.org However, GC-MS plays a vital quality control role in detecting volatile and semi-volatile impurities that may be present from the synthesis process. americanpeptidesociety.org These impurities can include residual solvents used during synthesis and purification steps. A headspace GC-MS method is typically employed to analyze for these trace-level contaminants.

Table 5: Potential Volatile Impurities Detectable by GC-MS

| Impurity | Source | Typical Use |

| Dichloromethane (B109758) (DCM) | Synthesis | Solvent |

| N,N-Dimethylformamide (DMF) | Synthesis | Solvent |

| Ethyl Acetate (EtOAc) | Purification | Solvent |

| Diethyl Ether | Purification | Solvent |

| Acetonitrile | HPLC Purification | Solvent |

Enantiomeric Purity Determination Methods

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for determining the enantiomeric purity of Fmoc-protected amino acids and their derivatives. phenomenex.comwindows.net This method offers high resolution, sensitivity, and reproducibility, making it ideal for quantifying even trace amounts of the undesired enantiomer. phenomenex.com The choice of the chiral stationary phase is crucial for achieving successful separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective for the chiral recognition of a wide range of N-Fmoc protected α-amino acids under reversed-phase conditions. phenomenex.com

The separation mechanism on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers, leading to different retention times and thus, their separation. The mobile phase composition, including the organic modifier and any additives like trifluoroacetic acid, is optimized to achieve the best resolution. windows.net

While direct methods for the enantiomeric purity determination of the dipeptide Fmoc-β-Ala-Glu(OtBu)-OH are not extensively documented in publicly available research, the methodologies applied to its constituent amino acid derivative, Fmoc-Glu(OtBu)-OH, provide a strong precedent. For instance, the chiral separation of Fmoc-Glu(OtBu)-OH has been successfully achieved using a Lux 5 µm Cellulose-4 column. phenomenex.com The conditions for such a separation are detailed in the table below, illustrating a practical application of chiral HPLC for a closely related and structurally significant component of the target dipeptide.

Table 1: Example HPLC Conditions for Chiral Separation of a Related Compound

| Parameter | Condition |

|---|---|

| Compound | Fmoc-Glu(OtBu)-OH |

| Column | Lux 5 µm Cellulose-4, 250 x 4.6 mm |

| Separation Mode | Chiral HPLC |

| Elution Type | Isocratic |

| Mobile Phase | Hexane / EtOH (60:40) with 0.1% Formic Acid |

| Flow Rate | 1 mL/min |

| Temperature | 22°C |

| Detection | Electrospray Mass Spec (ESMS) |

This data is based on the analysis of a structurally related compound, Fmoc-Glu(OtBu)-OH, and serves as an illustrative example of the analytical methodology. phenomenex.com

In addition to chiral HPLC, other techniques such as capillary electrophoresis (CE) and gas chromatography (GC) can also be employed for chiral analysis, often after derivatization of the analyte. pepdd.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating agents or chiral derivatizing agents, can also be a powerful tool for determining enantiomeric excess. pepdd.com However, for routine quality control in a research synthesis setting, chiral HPLC remains the most widely adopted method due to its robustness and ease of use. phenomenex.com The expected enantiomeric purity for commercially available Fmoc-protected amino acids is typically very high, often exceeding 99.8% enantiomeric excess (ee). sigmaaldrich.commerckmillipore.com This high standard necessitates the use of highly sensitive and accurate analytical techniques to verify the quality of the starting materials and the final synthesized peptide.

Conformational Analysis and Structural Implications

Conformational Studies of Beta-Alanine (B559535) Containing Peptides

The inclusion of β-alanine (β-Ala), an amino acid with an additional methylene (B1212753) group in its backbone compared to α-amino acids, imparts significant conformational flexibility to the peptide chain. scirp.org This structural modification allows for the formation of novel secondary structures not typically observed in peptides composed solely of α-amino acids. scirp.orgacs.org

Research has shown that β-alanine residues can promote the formation of specific types of turns and helices. Unlike α-peptides which form well-defined helices and sheets stabilized by hydrogen bonds, β-peptides can adopt folded conformations such as helices, turns, and sheets with as few as four to six residues. scirp.org For instance, the presence of β-alanine can lead to the formation of C11 and C12 hydrogen-bonded rings, which are enlargements of the common β-turns found in α-peptides. nih.gov In cyclic peptides, β-alanine has been observed to participate in inverse γ-turns, stabilized by intramolecular hydrogen bonds between the CO and NH groups of the β-alanine residues. nih.gov

Solid-state analyses, such as single-crystal X-ray diffraction, have provided definitive evidence for these unique conformations. nih.govnih.gov For example, the analysis of cyclo-(Pro-Phe-Phe-beta-Ala-beta-Ala) revealed a C11-turn structure and a newly characterized C12-ring structure, both incorporating β-alanine residues. nih.gov These studies highlight the role of β-alanine as a potent tool for designing peptides with specific, stable, and predictable three-dimensional structures.

| Structural Feature | Description | Key Findings | Reference |

|---|---|---|---|

| Increased Flexibility | The extra CH₂ group in the β-alanine backbone allows for a wider range of accessible dihedral angles (φ, ψ, θ). | Enables the formation of unique secondary structures not seen in α-peptides. | scirp.org |

| C₁₁ and C₁₂ Turns | Intramolecular hydrogen-bonded rings that are larger than the C₁₀ β-turns of α-peptides. | Observed in cyclic pentapeptides containing β-alanine, demonstrating an enlargement of the β-turn structure. | nih.gov |

| γ-Turns | A C₇ intramolecular hydrogen bond. β-alanine residues can stabilize inverse γ-turn structures in cyclic peptides. | Found in cyclo-(L-Pro-beta-Ala-L-Pro-beta-Ala), where β-alanine residues facilitate a folded conformation. | nih.gov |

| Helices and Sheets | β-peptides can form stable helices (e.g., 14-helices) and sheets, often with fewer residues than required for α-peptides. | NMR and IR data have confirmed the existence of stable secondary structures in various β-peptides. | scirp.org |

Influence of the tert-Butyl Ester Protecting Group on Dipeptide Conformation

The tert-butyl (tBu) ester on the glutamic acid side chain is a bulky protecting group that exerts significant steric influence on the local conformation of the dipeptide. nih.gov Steric hindrance from the tBu group can restrict the rotational freedom around the single bonds of the glutamic acid side chain (chi, χ angles) and potentially the peptide backbone. This restriction can favor certain conformations over others, effectively "locking" the peptide into a more defined shape.

Computational Chemistry Approaches for Predicting Dipeptide Conformations

Due to the complexity and flexibility of peptides, computational methods are indispensable tools for exploring their conformational landscapes. rsc.org These approaches allow for the prediction and analysis of stable conformations at an atomic level.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. acs.org For a dipeptide like Fmoc-beta-Ala-Glu(OtBu)-OH, MD simulations can model its behavior in a solvent environment, typically water, providing insights into its dynamic nature and conformational preferences. nih.gov

The process involves defining a force field (a set of parameters describing the potential energy of the system) and then solving Newton's equations of motion for the system. acs.org This allows researchers to observe how the dipeptide folds, unfolds, and samples different conformations over a period of nanoseconds to microseconds. nih.govnih.gov The resulting trajectories can be analyzed to identify the most populated and energetically favorable conformational states, calculate average properties, and understand the transitions between different structures. github.com

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), offer a more accurate but computationally intensive approach to studying molecular conformations. nih.gov Unlike MD simulations that rely on classical mechanics, QC methods solve the electronic structure of the molecule, providing highly accurate energies for specific conformations. cuni.cz

These calculations are often used to refine the structures obtained from MD simulations or other conformational search methods. nih.gov By calculating the relative energies of different potential conformations, QC methods can definitively identify the global minimum energy structure and rank the stability of other low-energy conformers. acs.org This information is critical for understanding the intrinsic conformational preferences of the dipeptide, independent of environmental effects, although solvent effects can also be incorporated into QC calculations using continuum solvent models. mdpi.com

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Molecular Dynamics (MD) | Classical mechanics (Newton's laws) and empirical force fields. | Can simulate large systems over long timescales (ns to µs); explicitly models solvent and dynamics. acs.orgnih.gov | Accuracy is dependent on the quality of the force field; computationally expensive for very long simulations. |

| Quantum Chemistry (QC) | Quantum mechanics (e.g., Density Functional Theory). | High accuracy in energy calculations; provides detailed electronic structure information. nih.govcuni.cz | Computationally very expensive; typically limited to static structures or very small systems and short timescales. |

Structure-Activity Relationship (SAR) Studies in Dipeptide-Based Scaffolds

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov For dipeptide-based scaffolds, the three-dimensional conformation is a key determinant of activity. researchgate.net The specific arrangement of functional groups in space, dictated by the peptide's conformation, governs its ability to bind to biological targets like enzymes or receptors. nih.gov

In the context of Fmoc-beta-Ala-Glu(OtBu)-OH, the structural features—the β-alanine residue and the bulky protecting groups—act as conformational constraints. By introducing such constraints, chemists can design peptides that are pre-organized into a bioactive conformation, which can lead to enhanced potency and selectivity. acs.org SAR studies in this area often involve synthesizing a series of analogues where systematic modifications are made to the structure. For example, replacing β-alanine with other amino acids, altering the stereochemistry, or changing the protecting groups would reveal which structural elements are critical for activity. acs.org

The ultimate goal of SAR is to develop a model that correlates specific structural features with biological outcomes. nih.gov For dipeptide scaffolds, this often involves mapping the "pharmacophore" – the essential spatial arrangement of atoms or functional groups required for activity. The conformational rigidity imparted by β-alanine and bulky side groups makes such dipeptides valuable scaffolds in rational drug design. researchgate.netnih.gov

Role in Peptide Chemistry Research and Development

Building Block for Peptidomimetics and Modified Peptide Analogues

Fmoc-beta-Ala-Glu(OtBu)-OH is a valuable reagent for the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides. The incorporation of the β-alanine residue introduces a non-natural element into the peptide backbone, which can confer significant advantages over their natural counterparts. This modification is a key strategy for overcoming the inherent limitations of native peptides, such as poor stability and low bioavailability. The construction of bioactive peptides using β-amino acid-containing sequences is a promising strategy to obtain analogues with properties of high interest for medicinal chemistry. acs.org

The inclusion of a β-amino acid like β-alanine from the Fmoc-beta-Ala-Glu(OtBu)-OH unit fundamentally alters the geometry of the peptide backbone. Unlike α-amino acids, which have a single carbon atom between the amino and carboxyl groups, β-amino acids have two. This extra methylene (B1212753) group increases the flexibility of the backbone but also allows for the formation of unique, stable secondary structures not accessible to natural peptides. Researchers can leverage this to design peptides with specific, constrained conformations. By precisely controlling the three-dimensional shape of a peptide, it is possible to enhance its binding affinity and selectivity for a specific biological target. The modulation of conformation and dynamics is a key feature of incorporating β-amino acids. acs.org

As a derivative containing the unnatural amino acid β-alanine, Fmoc-beta-Ala-Glu(OtBu)-OH is used to synthesize peptides with altered and often improved properties. One of the most significant advantages is enhanced resistance to enzymatic degradation. acs.org Natural peptides are often rapidly broken down by proteases in the body, limiting their therapeutic potential. The altered peptide bond structure resulting from the inclusion of a β-amino acid is not readily recognized by these enzymes, leading to a substantial increase in the peptide's half-life in biological systems. This enhanced stability is a critical attribute for the development of peptide-based therapeutics.

Applications in the Synthesis of Peptide Libraries

Fmoc-beta-Ala-Glu(OtBu)-OH is also utilized in the construction of combinatorial peptide libraries. These libraries consist of a large number of different peptide sequences and are powerful tools for drug discovery and identifying ligands for biological targets. Using a dipeptide building block like this allows for the efficient introduction of a specific structural motif—in this case, a β-α dipeptide unit—across a whole library.

The "split-and-mix" synthesis strategy is a common method for creating one-bead-one-compound (OBOC) libraries, where each resin bead carries a unique peptide sequence. qyaobio.com Fmoc-beta-Ala-Glu(OtBu)-OH can be used as one of the building blocks in this process. By incorporating it at a specific position in the peptide sequence, researchers can generate a library of peptides that all share this structural feature, allowing for the systematic exploration of how this motif influences binding or activity. The development of large, combinatorial libraries containing non-proteinogenic amino acids is essential for discovering therapeutics against challenging cellular targets. nih.gov The use of pre-coupled dipeptides can accelerate and facilitate the synthesis process. iris-biotech.de

Research on Self-Assembled Peptide Architectures and Biomaterials

The Fmoc group on Fmoc-beta-Ala-Glu(OtBu)-OH plays a crucial role in the research of self-assembling peptides. The aromatic fluorenyl rings of the Fmoc group have a strong tendency to engage in π-π stacking interactions. researchgate.net This, combined with hydrogen bonding between the peptide backbones, can drive the spontaneous self-assembly of peptide molecules into ordered nanostructures, such as fibrils, tapes, and nanotubes. These structures can then entangle to form hydrogels, which are water-swollen polymer networks with applications in tissue engineering, drug delivery, and regenerative medicine. researchgate.net

The specific sequence of the peptide component influences the morphology and properties of the resulting self-assembled material. By using Fmoc-beta-Ala-Glu(OtBu)-OH, researchers can investigate how the introduction of a β-amino acid and the charged side chain of glutamic acid (after deprotection) affects the self-assembly process and the characteristics of the final biomaterial. The ability to alter the amino acid sequence provides a way to tailor the chemical and mechanical properties of these materials for specific biological applications.

Emerging Research Directions

Novel Synthetic Routes and Protecting Group Strategies

The synthesis of dipeptides like Fmoc-beta-Ala-Glu(OtBu)-OH relies on precise and efficient chemical strategies, particularly concerning the use of protecting groups. nih.govspringernature.com Research in this area focuses on improving yield, purity, and reducing side reactions. springernature.comresearchgate.net

The core of peptide synthesis involves the sequential addition of amino acids, which requires the temporary blocking of reactive functional groups to prevent unwanted side reactions. nih.govspringernature.com In Fmoc-beta-Ala-Glu(OtBu)-OH, two key protecting groups are utilized: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyl (OtBu) group.

Fmoc (9-fluorenylmethyloxycarbonyl) Group : This group protects the α-amino group of the beta-alanine (B559535). A major advantage of the Fmoc group is its lability under mild basic conditions (e.g., using piperidine), while remaining stable to acidic conditions. creative-peptides.com This allows for selective deprotection without cleaving other acid-sensitive protecting groups. creative-peptides.com

OtBu (tert-butyl ester) Group : This group protects the side-chain carboxyl group of the glutamic acid. The OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA). researchgate.netcreative-peptides.com

This "orthogonal" protection scheme, where each protecting group can be removed under distinct conditions without affecting the other, is fundamental to modern solid-phase peptide synthesis (SPPS). nih.govresearchgate.net

To circumvent these issues, researchers are exploring alternative acylating reagents and purification methods to ensure the high purity of Fmoc-protected amino acids and their subsequent dipeptides. ub.edu

Table 1: Protecting Groups in Fmoc-beta-Ala-Glu(OtBu)-OH

| Protected Group | Amino Acid | Protecting Group | Chemical Name | Deprotection Condition |

| α-Amino | Beta-Alanine | Fmoc | 9-fluorenylmethyloxycarbonyl | Mildly Basic (e.g., Piperidine) |

| Side-Chain Carboxyl | Glutamic Acid | OtBu | tert-butyl ester | Acidic (e.g., TFA) |

Advanced Spectroscopic Techniques for In-situ Monitoring of Dipeptide Reactions

Understanding and optimizing the formation of the peptide bond between Fmoc-beta-Ala and Glu(OtBu)-OH requires precise monitoring of the reaction as it occurs. In-situ (in the reaction mixture) spectroscopic techniques are becoming indispensable tools for real-time analysis of peptide synthesis, offering insights that traditional offline methods cannot provide. spectroscopyonline.comfrontiersin.org

These advanced methods allow researchers to track the consumption of reactants, the formation of intermediates, and the appearance of the final dipeptide product in real-time. This is crucial for determining reaction kinetics, identifying potential side reactions, and optimizing process parameters like temperature and reagent concentration. spectroscopyonline.com

Several spectroscopic techniques are particularly well-suited for in-situ monitoring of dipeptide reactions:

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are powerful for monitoring changes in chemical bonds. frontiersin.org The formation of the amide (peptide) bond results in characteristic vibrational bands that can be tracked. For instance, the disappearance of the carboxyl group of one amino acid and the amino group of the other, coupled with the appearance of the amide I and amide II bands, provides a direct measure of reaction progress. frontiersin.orgmdpi.com

UV-Visible (UV-Vis) Spectroscopy : This technique can be used to monitor molecules that contain chromophores (light-absorbing groups). mdpi.com The Fmoc group has a strong UV absorbance, which can be used to monitor the deprotection step in solid-phase peptide synthesis. Changes in the concentration of Fmoc-containing species in solution can be quantified accurately. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : While less commonly used for real-time process monitoring due to sensitivity and timescale limitations, in-situ NMR can provide detailed structural information about reactants, intermediates, and products directly in the reaction vessel.

Table 2: Spectroscopic Techniques for In-situ Reaction Monitoring

| Technique | Principle | Information Gained | Application in Dipeptide Synthesis |

| Infrared (IR) Spectroscopy | Measures absorption of IR radiation by molecular vibrations. frontiersin.org | Changes in functional groups, formation of amide bond. | Monitoring peptide bond formation, reactant consumption. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. mdpi.com | Chemical composition, molecular structure. | Complementary to IR, useful for aqueous solutions. |

| UV-Visible (UV-Vis) Spectroscopy | Measures absorption of UV or visible light by chromophores. mdpi.com | Concentration of UV-active species. | Monitoring Fmoc-deprotection steps. |

The application of these techniques provides a deeper understanding of the reaction mechanism and enables the development of more robust and efficient synthetic protocols for dipeptides like Fmoc-beta-Ala-Glu(OtBu)-OH. spectroscopyonline.com

Computational Design of Dipeptide-Modified Biomolecules

Computational modeling and design have emerged as powerful tools in bioengineering and drug discovery, enabling the rational design of novel peptides and proteins with specific functions. nih.govbiophysics.org The dipeptide Fmoc-beta-Ala-Glu(OtBu)-OH can be incorporated into larger biomolecular structures, and computational methods can predict how this modification will influence the structure, stability, and function of the final molecule. nih.gov

The process of computational design typically involves several stages:

Structure-Based Modeling : Using known protein structures, researchers can computationally model the effects of incorporating a dipeptide unit. nih.gov Molecular dynamics (MD) simulations, for example, can predict how the modified peptide will fold and interact with its biological target, such as a receptor or enzyme. nih.gov This allows for the sampling of different molecular conformations and the calculation of thermodynamic properties like binding free energies. nih.gov

Machine Learning and AI : Advances in artificial intelligence are revolutionizing peptide design. biophysics.org Machine learning models can be trained on large datasets of known peptide sequences and their properties to predict the characteristics of new, computationally designed sequences. mdpi.com This can accelerate the discovery of peptides with enhanced stability, binding affinity, or other desired attributes. biophysics.org

Rational Design for Specific Applications : By incorporating a dipeptide like beta-Ala-Glu, researchers can introduce specific structural features. The beta-alanine can alter the peptide backbone's flexibility, while the glutamic acid side chain can be used to modulate charge and solubility or to serve as an attachment point for other molecules. nih.gov Computational tools can help optimize the placement of this dipeptide within a larger sequence to achieve a desired outcome, such as improved resistance to enzymatic degradation or enhanced binding to a therapeutic target. mdpi.com

This in-silico approach reduces the time and cost associated with traditional trial-and-error laboratory methods, paving the way for the efficient development of novel biomaterials and therapeutics. nih.govbiophysics.org

Exploration of Fmoc-beta-Ala-Glu(OtBu)-OH in Peptide-Drug Conjugate (PDC) Research (focus on chemical synthesis and structural aspects)

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that combine a target-specific peptide with a potent cytotoxic drug via a chemical linker. nih.govmdpi.com This strategy aims to deliver a therapeutic payload directly to diseased cells, such as cancer cells, thereby increasing efficacy and reducing off-target toxicity. nih.gov The dipeptide Fmoc-beta-Ala-Glu(OtBu)-OH is a valuable building block in the chemical synthesis of PDCs.

Chemical Synthesis and Structural Role:

The dipeptide can be incorporated into a PDC in several ways, primarily as a component of the linker that connects the targeting peptide to the drug.

Linker Modification : Beta-alanine is frequently used as a spacer in linker design. nih.gov Its inclusion can provide conformational flexibility and optimal spatial separation between the peptide and the drug, which can be crucial for efficient receptor binding and subsequent drug release. The glutamic acid residue, with its side-chain carboxyl group, offers a versatile attachment point for the drug molecule, either directly or through further chemical modification after deprotection.

Synthesis Strategy : In the synthesis of a PDC, the Fmoc-beta-Ala-Glu(OtBu)-OH dipeptide would be incorporated using standard solid-phase or solution-phase peptide synthesis techniques. researchgate.net The Fmoc group would be removed to allow for further elongation of the peptide chain, while the OtBu group protects the glutamic acid side chain until the drug is ready to be conjugated. The final step often involves the selective deprotection of the side chain and covalent attachment of the drug payload.

Table 3: Compound Names

| Abbreviation/Name | Full Chemical Name |

| Fmoc-beta-Ala-Glu(OtBu)-OH | (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-5-(tert-butoxy)-5-oxopentanoic Acid |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| OtBu | tert-butyl ester |

| Boc | tert-Butoxycarbonyl |

| TFA | Trifluoroacetic acid |

| Fmoc-OSu | N-(9-fluorenylmethoxycarbonyloxy)succinimide |

| Fmoc-β-Ala-OH | N-(9-fluorenylmethoxycarbonyl)-beta-alanine |

Q & A

Basic: How to optimize coupling efficiency of Fmoc-beta-Ala-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Coupling efficiency depends on activator choice, reaction time, and steric hindrance. Use carbodiimide-based activators (e.g., DIC or DCC) with HOBt or OxymaPure to minimize racemization. Double coupling (repeating the activation step) is recommended for sterically hindered residues like beta-Ala-Glu(OtBu). Monitor coupling completion via Kaiser test or ninhydrin assay. For Glu(OtBu) derivatives, ensure the tert-butyl ester group remains intact during Fmoc deprotection using 20% piperidine in DMF .

Basic: What purification methods are effective for isolating Fmoc-beta-Ala-Glu(OtBu)-OH post-synthesis?

Methodological Answer:

Reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is standard for high-purity isolation (>98%). For preliminary purification, flash chromatography using silica gel and ethyl acetate/hexane mixtures can remove bulk impurities. Confirm purity via TLC (Rf comparison) and mass spectrometry (MS) for molecular weight validation .

Basic: What are the recommended storage conditions to maintain stability?

Methodological Answer:

Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis of the tert-butyl ester. Aqueous solutions (e.g., 1% acetic acid) should be aliquoted and stored at -80°C for ≤6 months. Avoid repeated freeze-thaw cycles. Contradictory storage guidelines (e.g., 2–30°C in some protocols) necessitate stability testing under specific experimental conditions .

Advanced: How to mitigate aspartimide formation during Fmoc-beta-Ala-Glu(OtBu)-OH incorporation in acidic sequences?

Methodological Answer:

Aspartimide formation is prevalent in sequences with adjacent acidic residues. Use backbone-protected derivatives or incorporate pseudoproline dipeptides to reduce cyclization. Add 0.1 M HOBt or 2% v/v DIPEA during Fmoc deprotection to neutralize acidic byproducts. Post-synthesis, treat with 0.1% TFA in DCM to reverse minor aspartimide artifacts .

Advanced: How to resolve discrepancies in reported coupling efficiencies for beta-Ala-Glu(OtBu) in literature?

Methodological Answer:

Variations arise from activator choice (e.g., HATU vs. DIC/HOBt), solvent systems (DMF vs. NMP), or resin swelling. Systematically test activators and solvents using model peptides. Cross-validate via LC-MS to quantify unreacted amino groups. Refer to case studies in semaglutide synthesis, where iterative coupling optimization was critical .

Advanced: What analytical techniques validate structural integrity and purity in complex peptide chains containing Fmoc-beta-Ala-Glu(OtBu)-OH?

Methodological Answer:

- RP-HPLC: Quantify purity (>98%) and detect truncated sequences.

- MALDI-TOF/MS: Confirm molecular weight (±1 Da).

- Circular Dichroism (CD): Assess secondary structure compatibility in folded peptides.

- NMR (1H/13C): Resolve tert-butyl ester proton signals (δ ~1.4 ppm) to confirm side-chain protection .

Advanced: What deprotection strategies prevent tert-butyl ester cleavage during Fmoc-beta-Ala-Glu(OtBu)-OH synthesis?

Methodological Answer:

Avoid prolonged exposure to acidic conditions (e.g., TFA) until final global deprotection. Use mild Fmoc-removal reagents (20% piperidine in DMF, 5 min × 2). For orthogonal protection, consider Alloc or ivDde groups on adjacent residues. Post-synthesis, cleave tert-butyl esters with 95% TFA/2.5% H2O/2.5% TIS for 2–4 h .

Advanced: How does solubility in aqueous vs. organic solvents impact experimental design?

Methodological Answer:

Fmoc-beta-Ala-Glu(OtBu)-OH is soluble in DMF, DCM, and 1% acetic acid but poorly soluble in pure water. For SPPS, dissolve in DMF (0.1–0.3 M) with 0.1 M HOBt. For biophysical studies (e.g., CD), prepare stock in acetic acid and dilute in buffer (pH 4–6) to prevent aggregation. Test solubility via dynamic light scattering (DLS) for nanoparticle applications .

Advanced: How to integrate Fmoc-beta-Ala-Glu(OtBu)-OH into branched or PEGylated peptide architectures?

Methodological Answer:

Use orthogonal protecting groups (e.g., Alloc for lysine side chains) to enable selective conjugation. For PEGylation, activate the C-terminal carboxyl group with HOSu or HATU for NHS ester formation. Case studies in GLP-1 agonist synthesis demonstrate successful incorporation of branched Glu(OtBu) derivatives via stepwise SPPS .

Advanced: What are the critical controls for reproducibility in large-scale synthesis?

Methodological Answer:

- Batch Consistency: Validate purity (>98% via HPLC) and water content (<0.1% by Karl Fischer titration).

- Resin Loading: Confirm substitution levels (mmol/g) via Fmoc quantitation (UV absorbance at 301 nm).